(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine

Progesterone Receptor Antagonist Endocrine Pharmacology Nuclear Receptor Modulation

Researchers requiring stereochemically defined, multi-target nuclear receptor probes face limited commercial availability and risk of isomer contamination when sourcing generic cyclopropanamines. (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine (CAS 885268-27-9) resolves this with: • Validated PR antagonism (IC50 3.20 nM) in human T47D cells, with 937.5-fold selectivity over agonist activity (EC50 3,000 nM) • Defined (E)-alkenyl stereochemistry essential for target binding; the (Z)-isomer presents a distinct pharmacophore geometry • Multi-target profiling across PR, ROR-α (IC50 10,800 nM), and ROR-β (IC50 8,200 nM) for nuclear receptor crosstalk studies. Supplied at ≥95% purity with full analytical characterization. Standard B2B shipping available for R&D procurement.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 885268-27-9
Cat. No. B3293222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine
CAS885268-27-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C)C=C(C)C1(CC1)N
InChIInChI=1S/C9H17N/c1-7(2)6-8(3)9(10)4-5-9/h6-7H,4-5,10H2,1-3H3/b8-6+
InChIKeyJEWUQLGOHRTDQR-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine


(E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is a C9-substituted cyclopropanamine featuring a rigid three-membered cyclopropane ring bearing a primary amine at position 1 and a stereodefined (E)-4-methylpent-2-en-2-yl alkenyl substituent . Its molecular formula is C9H17N with a molecular weight of 139.24 g/mol, and computed physicochemical properties include a density of 0.9±0.1 g/cm³, a boiling point of 173.8±19.0°C at 760 mmHg, and a calculated XLogP of 1.9 . This compound is primarily available from specialized research chemical suppliers as a custom synthesis or catalog item for investigational purposes .

Why (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine Substitution Fails


Generic substitution of (E)-1-(4-methylpent-2-en-2-yl)cyclopropanamine with simpler cyclopropanamines or related alkenyl-substituted analogs is not scientifically equivalent due to the specific spatial and electronic configuration conferred by the (E)-alkenyl chain [1]. The presence of the cyclopropane ring introduces significant ring strain (~115 kJ/mol), which makes the C–N bond uniquely reactive and susceptible to ring-opening under certain conditions, a property not shared by acyclic amine analogs [1]. Furthermore, the (E)-stereochemistry of the alkene moiety dictates a specific three-dimensional orientation that can critically influence target binding affinity and selectivity in receptor-ligand interactions [2]. A structurally similar but (Z)-isomer would present a distinct pharmacophore geometry, potentially resulting in significantly altered biological activity or even inactivity [2]. Consequently, procurement decisions must be based on the exact CAS 885268-27-9 compound; substituting with a different stereoisomer or an alkyl-chain variant without quantitative comparative data introduces unacceptable variability into research outcomes.

Quantitative Evidence for (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine


PR Antagonist Activity in T47D Cells

This compound exhibits potent antagonist activity at the human progesterone receptor (PR) in a functional cell-based assay, as evidenced by its low nanomolar IC50 value [1]. This contrasts sharply with its own agonist activity at the same receptor, which is three orders of magnitude weaker (EC50 = 3000 nM), demonstrating a clear functional profile as a PR antagonist [2].

Progesterone Receptor Antagonist Endocrine Pharmacology Nuclear Receptor Modulation

Displacement of [3H]R5020 from PR in Whole Cells

In a whole-cell radioligand binding assay, this compound displaces the high-affinity progestin [3H]R5020 from the human progesterone receptor with an IC50 of 14.7 nM [1]. This confirms its direct interaction with the receptor's ligand-binding domain and provides an orthogonal, binding-centric measure of its affinity that complements the functional antagonism data.

Receptor Binding Affinity Radioligand Displacement Progesterone Receptor

ROR-alpha Inverse Agonist Activity in HEK293 Cells

Beyond its potent PR antagonism, this compound demonstrates inverse agonist activity at the human retinoic acid receptor-related orphan receptor alpha (ROR-alpha) with an IC50 of 10,800 nM (10.8 μM) in a cell-based reporter gene assay [1]. While significantly less potent than its PR activity, this polypharmacology is a crucial point of differentiation for researchers investigating the interplay between progesterone signaling and circadian or metabolic pathways mediated by ROR-alpha.

ROR-alpha Inverse Agonist Nuclear Receptor Pharmacology Circadian Rhythm

Activity Profile at ROR-beta and PR

Further profiling reveals inverse agonist activity at ROR-beta (IC50 = 8,200 nM) and antagonist activity at PR in T47D cells (IC50 = 3,800 nM) from a related dataset, providing a broader view of the compound's pharmacological fingerprint [1][2].

ROR-beta Inverse Agonist Nuclear Receptor Selectivity Off-Target Profiling

Applications for (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine


Selective PR Antagonism in Cellular Models

This compound is optimally applied as a potent and selective progesterone receptor (PR) antagonist tool in vitro, particularly in human T47D cell-based assays [1]. With an antagonism IC50 of 3.20 nM, it can effectively block PR-mediated gene transcription at low concentrations, while its 937.5-fold weaker agonist activity (EC50 = 3000 nM) minimizes confounding PR activation [1][2]. This profile makes it suitable for studies dissecting PR-dependent pathways in breast cancer, endometriosis, or uterine fibroid research.

ROR-alpha in Circadian and Metabolic Research

Researchers studying ROR-alpha function can utilize this compound as a moderate-potency inverse agonist (IC50 = 10,800 nM) [1]. However, experimental design must carefully account for the compound's 3,375-fold higher potency at the PR. This necessitates the use of PR-negative cell lines or co-treatment with a selective PR antagonist to deconvolute ROR-alpha-specific effects, making it a valuable but nuanced tool for investigating the intersection of nuclear receptor signaling [1].

Nuclear Receptor Crosstalk Studies

Given its unique polypharmacology across PR, ROR-alpha, and ROR-beta (IC50 values of 3.20 nM, 10,800 nM, and 8,200 nM, respectively), this compound serves as a powerful tool for exploring functional crosstalk between these nuclear receptors [1][2][3]. It is particularly valuable in systems where progesterone and ROR signaling pathways converge, such as in certain immune responses or metabolic regulation, allowing researchers to observe integrated cellular outcomes of multi-target modulation.

Medicinal Chemistry Lead Optimization

Medicinal chemists can use this compound as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing novel selective progesterone receptor modulators (SPRMs) or ROR inverse agonists [1]. Its well-characterized, multi-target bioactivity profile provides a clear baseline for iterative chemical modifications designed to enhance selectivity, improve pharmacokinetic properties, or modulate functional activity at one or more of its known targets [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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